![molecular formula C11H11NO4 B12854304 Ethyl 6-hydroxy-2-methylpyrano[3,2-b]pyrrole-3-carboxylate](/img/structure/B12854304.png)
Ethyl 6-hydroxy-2-methylpyrano[3,2-b]pyrrole-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 6-hydroxy-2-methylpyrano[3,2-b]pyrrole-3-carboxylate is a heterocyclic compound that features a pyrano-pyrrole core structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-hydroxy-2-methylpyrano[3,2-b]pyrrole-3-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-azidoacetic acid ethyl ester with furan-3-carbaldehyde in ethanol under nitrogen protection, followed by purification, can yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the laboratory synthesis route to scale up the process. This includes ensuring the availability of raw materials, maintaining reaction conditions, and employing efficient purification techniques to achieve high yields and purity.
化学反応の分析
Types of Reactions
Ethyl 6-hydroxy-2-methylpyrano[3,2-b]pyrrole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.
科学的研究の応用
Ethyl 6-hydroxy-2-methylpyrano[3,2-b]pyrrole-3-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the synthesis of materials with specific properties, such as polymers or dyes.
作用機序
The mechanism of action of Ethyl 6-hydroxy-2-methylpyrano[3,2-b]pyrrole-3-carboxylate involves its interaction with molecular targets and pathways within biological systems. This interaction can modulate various biochemical processes, potentially leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the compound’s structure-activity relationship.
類似化合物との比較
Similar Compounds
Compounds similar to Ethyl 6-hydroxy-2-methylpyrano[3,2-b]pyrrole-3-carboxylate include other pyrano-pyrrole derivatives and heterocyclic compounds with similar core structures, such as:
Indole derivatives: Known for their biological activity and applications in drug development.
Pyrone derivatives: These compounds also exhibit a range of biological activities and are used in various applications.
Uniqueness
What sets this compound apart is its specific combination of functional groups and the resulting chemical properties
特性
分子式 |
C11H11NO4 |
|---|---|
分子量 |
221.21 g/mol |
IUPAC名 |
ethyl 6-hydroxy-2-methylpyrano[3,2-b]pyrrole-3-carboxylate |
InChI |
InChI=1S/C11H11NO4/c1-3-15-11(14)9-6(2)12-8-4-7(13)5-16-10(8)9/h4-5,13H,3H2,1-2H3 |
InChIキー |
CTTQVSATWUWAPL-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C2C(=CC(=CO2)O)N=C1C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


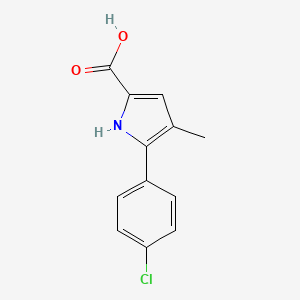
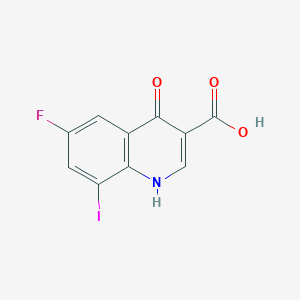
![2,5-Bis(difluoromethoxy)benzo[d]oxazole](/img/structure/B12854236.png)

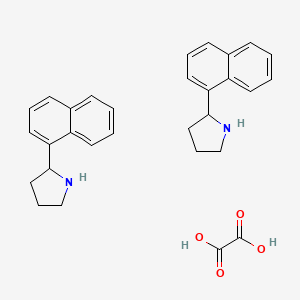
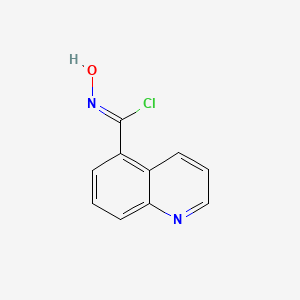
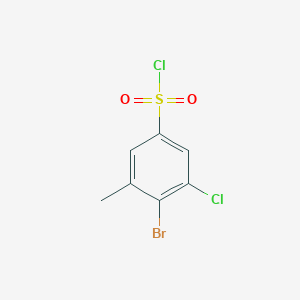

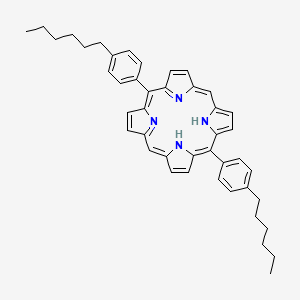
![2-Fluoro-N-[2-(5-mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-ethyl]-benzamide](/img/structure/B12854283.png)
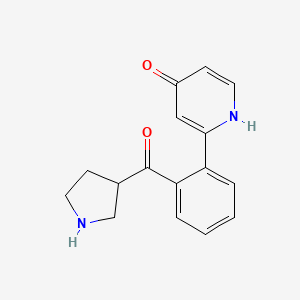
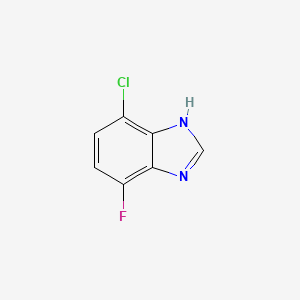
![1-[5-(3-Methylphenyl)-2-thienyl]ethanone](/img/structure/B12854293.png)
![tert-butyl 7-fluoro-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate](/img/structure/B12854297.png)
